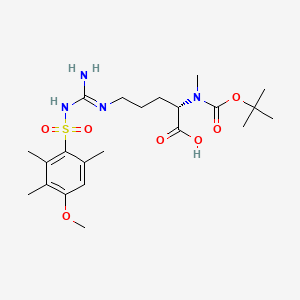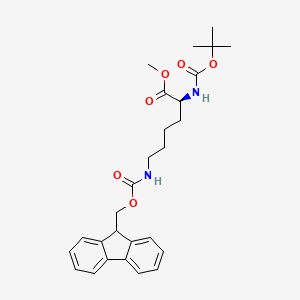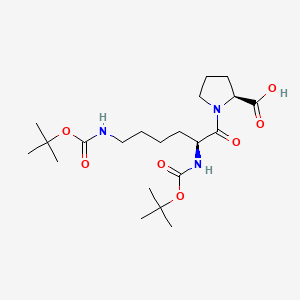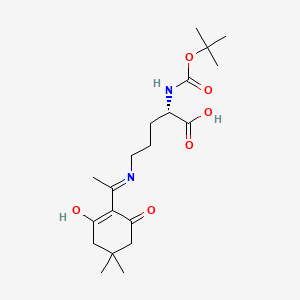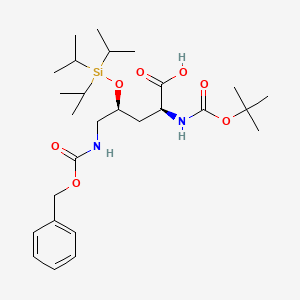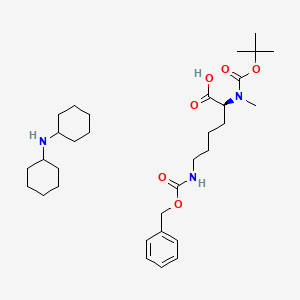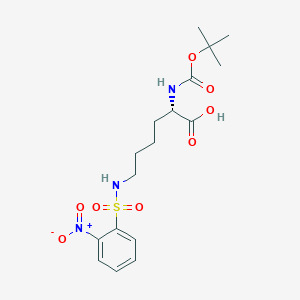
Boc-arg(Z)2-osu
Übersicht
Beschreibung
Boc-arg(Z)2-osu is a chemical compound that has been widely used in scientific research due to its unique properties. It is a derivative of the amino acid arginine and is commonly used as a coupling agent in peptide synthesis. In
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
Boc-arg(Z)2-osu: is primarily used in the synthesis of peptides. It serves as a protecting group for the amino acid arginine during the peptide chain assembly process. The Boc (tert-butoxycarbonyl) group protects the amine functionality of arginine, preventing unwanted side reactions. This is crucial for synthesizing peptides with precise amino acid sequences, which are essential for studying protein functions and interactions .
Drug Development
In pharmacology, Boc-arg(Z)2-osu plays a role in the development of new drugs. It’s used to create specific peptide sequences that can mimic or inhibit biological pathways. This helps in the discovery of molecules with potential therapeutic effects, leading to the development of new medications .
Biochemistry Research
In biochemistry, this compound is used to study enzyme-substrate interactions. By modifying arginine residues in enzymes or substrates, researchers can investigate the structural requirements for enzymatic activity and thus gain insights into enzyme mechanisms .
Organic Synthesis
Boc-arg(Z)2-osu: is also significant in organic synthesis. It’s involved in the protection of amino groups, which is a critical step in synthesizing complex organic molecules. This process allows for the selective modification of molecules without affecting the protected groups .
Analytical Chemistry
In analytical chemistry, Boc-arg(Z)2-osu is used as a standard or reagent in chromatography and mass spectrometry. It helps in the identification and quantification of complex biological samples, aiding in the understanding of biochemical processes .
Medicinal Chemistry
In medicinal chemistry, Boc-arg(Z)2-osu is utilized to create analogs of biologically active molecules. These analogs can be used to study the relationship between the structure of a molecule and its pharmacological effect, which is key to designing more effective drugs .
Chemical Engineering
From a chemical engineering perspective, Boc-arg(Z)2-osu is involved in process optimization. It’s used in the development of efficient synthetic routes for pharmaceuticals, where the protection and deprotection of functional groups are streamlined for industrial-scale production .
Proteomics
Lastly, in proteomics, Boc-arg(Z)2-osu is used in the preparation of samples for analysis. It can modify proteins in a way that makes them more amenable to techniques like mass spectrometry, thus facilitating the study of proteomes .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H37N5O10/c1-31(2,3)45-30(42)33-23(26(39)46-36-24(37)16-17-25(36)38)15-10-18-32-27(34-28(40)43-19-21-11-6-4-7-12-21)35-29(41)44-20-22-13-8-5-9-14-22/h4-9,11-14,23H,10,15-20H2,1-3H3,(H,33,42)(H2,32,34,35,40,41)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKDQDAGZLXYNM-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37N5O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-arg(Z)2-osu | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



